Cas no 2411237-33-5 (5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile)

5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile
- 2411237-33-5
- Z1610439851
- 5-[2-(1H-imidazol-2-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile
- EN300-26606552
-
- インチ: 1S/C14H13N5O/c15-8-11-4-3-10(9-18-11)14(20)19-7-1-2-12(19)13-16-5-6-17-13/h3-6,9,12H,1-2,7H2,(H,16,17)
- InChIKey: DLHZYWMUBZLLLL-UHFFFAOYSA-N
- SMILES: O=C(C1C=NC(C#N)=CC=1)N1CCCC1C1=NC=CN1
計算された属性
- 精确分子量: 267.11201006g/mol
- 同位素质量: 267.11201006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 417
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 85.7Ų
5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606552-0.05g |
5-[2-(1H-imidazol-2-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile |
2411237-33-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrileに関する追加情報
Recent Advances in the Study of 5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile (CAS: 2411237-33-5)
The compound 5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile (CAS: 2411237-33-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole-pyrrolidine-pyridine scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and receptor binding. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key findings in recent research is the compound's ability to act as a potent inhibitor of specific kinases involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile exhibits high selectivity for certain kinase targets, with IC50 values in the nanomolar range. This selectivity is attributed to the compound's unique binding mode, which involves interactions with both the hinge region and the allosteric pocket of the kinase domain.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). Preliminary data from in vitro assays suggest that it may act as an allosteric modulator for specific GPCR subtypes, offering a novel approach to targeting these receptors without the side effects associated with orthosteric binding. This finding opens new avenues for the development of therapeutics for neurological and metabolic disorders.
The synthetic accessibility of 5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile has also been a focus of recent research. A team from the University of Cambridge recently reported an optimized synthetic route that improves yield and reduces the number of steps required for production. This advancement is critical for scaling up production for preclinical and clinical studies, ensuring a reliable supply of the compound for further research.
Pharmacokinetic studies have further highlighted the compound's favorable drug-like properties. In rodent models, 5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile demonstrated good oral bioavailability and a half-life conducive to once-daily dosing. These properties, combined with its low toxicity profile in preliminary safety assessments, position it as a strong candidate for further development.
Looking ahead, researchers are planning to investigate the compound's efficacy in disease models relevant to its proposed mechanisms of action. Upcoming studies will focus on its potential applications in oncology, inflammatory diseases, and central nervous system disorders. The continued exploration of 5-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonylpyridine-2-carbonitrile underscores its versatility and the broad therapeutic potential of its chemical scaffold.
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